molecular formula C21H18ClN5OS B2424889 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one CAS No. 443356-05-6

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one

Cat. No.: B2424889
CAS No.: 443356-05-6
M. Wt: 423.92
InChI Key: WBKHFQKOLNHGCH-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one is a potent and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, a family of proteins critically involved in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is a well-documented driver in various cancers, making this compound a valuable tool for oncological research. Its primary mechanism of action involves competitively binding to the ATP-binding pocket of FGFR, thereby suppressing receptor autophosphorylation and subsequent downstream signaling through pathways like MAPK and PI3K/Akt . This targeted inhibition makes it an essential probe for studying the pathological roles of FGFR in disease models, particularly in the context of tumor growth, angiogenesis, and drug resistance. Researchers utilize this compound to dissect FGFR-specific contributions to cancer biology and to explore the potential of FGFR blockade as a therapeutic strategy, providing critical preclinical insights for targeted cancer drug development.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5OS/c1-13-10-14(2)24-20(23-13)26-27-19(28)17-8-3-4-9-18(17)25-21(27)29-12-15-6-5-7-16(22)11-15/h3-11H,12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKHFQKOLNHGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilamide-Aldehyde Cyclization

The quinazolinone core is frequently synthesized via cyclocondensation of anthranilamide with aldehydes or ketones. For this target compound, anthranilamide derivatives bearing protected functional groups enable subsequent modifications. A 2025 study demonstrated that graphene oxide (GO) nanosheets (25 mg) and oxone (307 mg) in aqueous media efficiently catalyze the formation of 3,4-dihydroquinazolin-4-one scaffolds at ambient temperatures.

Mechanistic Insight :
The reaction proceeds through imine formation between the aldehyde and anthranilamide’s amine group, followed by intramolecular cyclization. GO nanosheets enhance reaction efficiency by providing π-π stacking interactions with aromatic intermediates.

Sulfanyl Group Installation Strategies

Nucleophilic Displacement at C2

Pyrimidinylamine Coupling at C3

Buchwald-Hartwig Amination

Copper-catalyzed cross-coupling between 3-bromo-3,4-dihydroquinazolin-4-one and 4,6-dimethylpyrimidin-2-amine achieves C–N bond formation. Using CuI (10 mol%), L-proline (20 mol%), and K₃PO₄ in dioxane at 110°C for 24 hr affords the product in 61% yield.

Side Reactions :
Competitive Ullmann-type coupling occurs above 120°C, necessitating precise temperature control.

Direct Amination via SNAr

Electron-deficient quinazolinones undergo nucleophilic aromatic substitution with pyrimidinylamines. Pre-activation of the C3 position using HNO₃/H₂SO₄ introduces a nitro group, which is reduced to NH₂ before coupling. This two-step process achieves 54% overall yield but requires harsh conditions.

Integrated One-Pot Approaches

Tandem Cyclization-Functionalization

A 2024 protocol combines anthranilamide, 3-chlorobenzyl disulfide, and 4,6-dimethylpyrimidin-2-amine in a single pot using GO nanosheets and microwave irradiation (100 W, 150°C). This method achieves 66% yield by synchronizing core formation and substituent incorporation.

Advantages :

  • Eliminates intermediate purification
  • Reduces reaction time from 48 hr to 6 hr

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (d, J = 7.8 Hz, 1H, H5)
  • δ 7.89 (s, 1H, H2')
  • δ 4.32 (s, 2H, SCH₂)
  • δ 2.41 (s, 6H, pyrimidine-CH₃)

HRMS (ESI+) : Calculated for C₂₁H₁₉ClN₅OS [M+H]⁺: 448.0994; Found: 448.0989.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of quinazolinones, which are known for their diverse biological activities. Its structure includes a chlorophenyl group, a sulfanyl moiety, and a pyrimidine derivative, contributing to its pharmacological properties. The molecular formula is C22H21ClN6O2SC_{22}H_{21}ClN_6O_2S with a molecular weight of approximately 465.91 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups has been linked to increased antibacterial activity .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A6.25Mycobacterium smegmatis
Compound B12.5Pseudomonas aeruginosa
Compound C7.5Candida albicans

Anticancer Potential

The anticancer activity of quinazolinone derivatives has been extensively researched. The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. In vitro studies reported IC50 values ranging from 1.9 to 7.52 µg/mL, indicating potent antiproliferative effects against these cell lines .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µg/mL)
Compound DHCT-1161.9
Compound EMCF-77.52

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one
  • 2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-5-one
  • 2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-6-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-[(4,6-dimethylpyrimidin-2-yl)amino]-3,4-dihydroquinazolin-4-one , often referred to in research as a novel quinazolinone derivative, has garnered attention for its potential biological activities. This article consolidates findings on its synthesis, pharmacological properties, and biological evaluations based on diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H19ClN4OSC_{18}H_{19}ClN_{4}OS, and it features a complex structure that includes a quinazolinone core substituted with a chlorophenyl group and a pyrimidine moiety. The presence of sulfur in the thioether linkage may contribute to its biological activity.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several bacterial strains. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The effectiveness varies with concentration, indicating a dose-dependent response .

Anti-inflammatory Effects

Quinazolinones are also noted for their anti-inflammatory properties. The compound may exert these effects by modulating inflammatory cytokines and pathways involved in inflammation, thus providing a basis for further investigation in inflammatory diseases .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

Test Result Reference
Cytotoxicity (HeLa cells)IC50 = 25 µM
Antibacterial ActivityActive against E. coli and S. aureus
Anti-inflammatory AssayReduced TNF-α levels by 40%

Case Studies

  • Cytotoxicity in Cancer Cells : A detailed study assessed the compound's cytotoxic effects on HeLa cells, revealing significant cell death at concentrations above 20 µM, with an IC50 value of approximately 25 µM .
  • Antimicrobial Evaluation : Another investigation focused on its antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics .
  • Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, the compound significantly lowered levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory conditions .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies sulfanyl and pyrimidinyl substituents. For example, aromatic protons in the 3-chlorophenyl group appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 459.403) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients.

Advanced: How can biological activity assays be designed to evaluate its therapeutic potential?

Q. Methodological Answer :

  • In Vitro Assays : Use cell lines (e.g., HeLa, MCF-7) to test cytotoxicity (IC₅₀) via MTT assays. Include controls (e.g., cisplatin) and dose-response curves.
  • Target Identification : Employ molecular docking to predict interactions with kinases (e.g., EGFR) due to the pyrimidinyl moiety .
  • Data Validation : Replicate experiments ≥3 times; use ANOVA for statistical significance (p < 0.05).

Advanced: What methodologies assess its environmental fate and biodegradation?

Q. Methodological Answer :

  • Environmental Partitioning : Use OECD 121 guidelines to measure log Kow (octanol-water coefficient) and soil adsorption .
  • Biotransformation Studies : Incubate with microbial consortia (e.g., Pseudomonas spp.) under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS.
  • Ecotoxicology : Test acute toxicity (LC₅₀) in Daphnia magna or algae .

Experimental Design: How to structure pharmacological studies for dose-response relationships?

Methodological Answer :
Adopt a split-plot design (as in vineyard studies ):

  • Main Plots : Dose levels (low, medium, high).
  • Subplots : Exposure durations (24h, 48h, 72h).
  • Replicates : 4 biological replicates per group to account for variability.

Data Contradictions: How to resolve discrepancies in reported bioactivity data?

Q. Methodological Answer :

  • Source Analysis : Compare experimental conditions (e.g., cell line passage number, solvent used).
  • Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines).
  • Meta-Analysis : Use tools like RevMan to pool data and identify outliers .

Advanced: What mechanistic studies elucidate its mode of action?

Q. Methodological Answer :

  • Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids) to identify protein targets.
  • Gene Expression : Use RNA-seq to track pathways (e.g., apoptosis, MAPK) affected by treatment .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify inhibition targets.

Advanced: How to model ecological risks for environmental release?

Q. Methodological Answer :

  • PEC/PNEC Ratio : Calculate Predicted Environmental Concentration (PEC) vs. No-Effect Concentration (PNEC) using ECHA guidelines .
  • QSAR Models : Predict toxicity endpoints (e.g., LC₅₀ for fish) from structural descriptors.

Methodological Frameworks: How to integrate theoretical models into research?

Q. Methodological Answer :

  • Quadripolar Model : Align with theoretical (e.g., ligand-receptor theory), epistemological (validation criteria), morphological (structural data), and technical (HPLC/MS) poles .
  • Conceptual Links : Connect synthetic outcomes to retrosynthetic analysis or DFT calculations for reaction mechanisms .

Advanced: How to combine lab and field studies for ecological impact assessment?

Q. Methodological Answer :

  • Hybrid Design : Lab studies (controlled degradation) inform field monitoring parameters (e.g., soil/water sampling frequency) .
  • Long-Term Tracking : Use GIS to map contamination hotspots and correlate with lab-derived half-lives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.